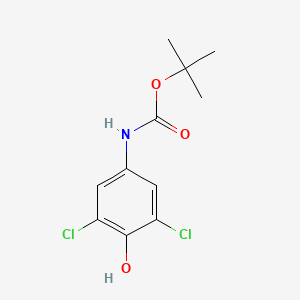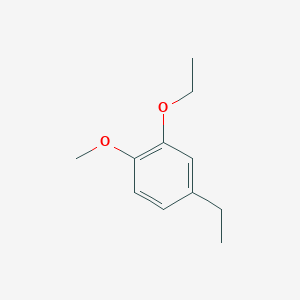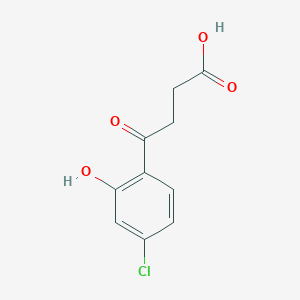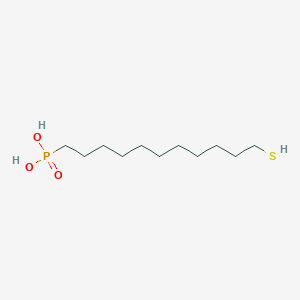
(3,5-Dichloro-4-hydroxy-phenyl)-carbamic Acid Tert-butyl Ester
Vue d'ensemble
Description
(3,5-Dichloro-4-hydroxy-phenyl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C11H13Cl2NO3 and a molecular weight of 278.13 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3,5-dichloro-4-hydroxybenzene-1-carboxylic acid with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) . The reaction typically requires a solvent such as dichloromethane and is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
(3,5-Dichloro-4-hydroxy-phenyl)-carbamic acid tert-butyl ester: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,5-dichloro-4-hydroxybenzoic acid .
Reduction: Formation of 3,5-dichloro-4-hydroxybenzene .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3,5-Dichloro-4-hydroxy-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-4-hydroxybenzoic acid
3,5-Dichloro-4-hydroxybenzene
3,5-Dichloro-4-hydroxybenzamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
tert-butyl N-(3,5-dichloro-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(15)8(13)5-6/h4-5,15H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEFWIPNCZYUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)




![[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B3243302.png)






